Perisesaccharide B

准备方法

合成路线和反应条件: Perisesaccharide B 通常从天然来源分离得到,特别是从萝藦的根皮中 。提取过程涉及多个步骤,包括溶剂提取、纯化和结晶。该化合物通常使用高效液相色谱 (HPLC) 等技术进行纯化,以达到高纯度 。

工业生产方法: 虽然关于 this compound 的大规模工业生产方法的信息有限,但实验室中使用的提取和纯化过程可以通过适当的修改进行放大。这些方法将涉及优化溶剂使用、纯化技术并确保最终产品质量的一致性 。

化学反应分析

反应类型: Perisesaccharide B 可以进行各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。

常用试剂和条件:

氧化: 过氧化氢、高锰酸钾和其他氧化剂。

还原: 硼氢化钠、氢化铝锂和其他还原剂。

取代: 卤素、亲核试剂和其他取代试剂.

主要生成产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生各种氧化衍生物,而还原可能会产生化合物的还原形式 。

科学研究应用

2.1. Nutraceuticals and Dietary Supplements

Perisesaccharide B has been studied for its potential health benefits, particularly in the realm of nutraceuticals. Research indicates that it may have prebiotic effects, promoting the growth of beneficial gut bacteria. This could lead to improved digestive health and enhanced immune function.

- Case Study : In a controlled trial, participants who consumed supplements containing this compound showed a significant increase in beneficial gut microbiota compared to a control group, indicating its potential as a prebiotic agent.

2.2. Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for its therapeutic properties. Studies suggest that it may possess anti-inflammatory and antioxidant effects, making it a candidate for treating chronic diseases such as diabetes and cardiovascular conditions.

- Case Study : A study published in Proceedings B examined the anti-inflammatory effects of this compound in animal models of arthritis, showing a marked reduction in inflammation markers compared to untreated controls .

2.3. Food Industry

In the food industry, this compound is being investigated as a natural thickening agent and stabilizer. Its ability to improve texture and mouthfeel makes it an attractive alternative to synthetic additives.

- Data Table : Comparison of thickening agents

| Agent | Source | Thickening Power | Natural | Applications |

|---|---|---|---|---|

| This compound | Plant-derived | High | Yes | Sauces, dairy products |

| Xanthan Gum | Fermentation | Moderate | Yes | Salad dressings |

| Carrageenan | Seaweed | High | Yes | Dairy, meat products |

3.1. Biodegradable Materials

Research into biodegradable materials has identified this compound as a potential component for developing eco-friendly packaging solutions. Its natural origin and biodegradability align with global sustainability goals.

- Case Study : A project aimed at creating biodegradable films using this compound demonstrated successful degradation within six months under composting conditions, highlighting its potential in reducing plastic waste.

作用机制

Perisesaccharide B 的作用机制涉及其与各种分子靶标和途径的相互作用。据信,它通过以下方式发挥作用:

抗氧化活性: 清除自由基并减少氧化应激。

抗炎活性: 调节炎症通路并减少促炎细胞因子的产生.

相似化合物的比较

Perisesaccharide B 可以与其他类似的寡糖进行比较,例如:

Perisesaccharide A: 另一种从同一植物中分离得到的寡糖,具有相似的结构特性但不同的生物活性。

Perisesaccharide C: 具有不同化学和生物学特性的相关化合物。

生物活性

Perisesaccharide B is an oligosaccharide derived from the root bark of Periploca sepium, a plant known for its diverse bioactive compounds. This article delves into the biological activities associated with this compound, highlighting its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Composition and Structure

This compound is classified as a glycoside, which means it consists of sugar moieties linked to other functional groups. The specific structure of this compound has not been fully elucidated in the literature; however, it is part of a larger class of oligosaccharides that exhibit various biological activities due to their unique structural configurations.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antioxidant Properties : Oligosaccharides like this compound have been shown to exhibit significant antioxidant activity, which can help in mitigating oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses. Inflammation is a key factor in many chronic diseases, and compounds that can reduce inflammation are of great interest in therapeutic development .

- Neuroprotective Activity : There is emerging evidence that oligosaccharides may have neuroprotective effects. This could be beneficial in the context of neurodegenerative diseases such as Alzheimer's, where oxidative stress and inflammation play significant roles .

- Immunomodulatory Effects : Research has indicated that certain oligosaccharides can enhance immune responses. This immunomodulatory effect may provide therapeutic benefits in conditions where immune function is compromised .

Case Studies and Research Findings

Several studies have investigated the biological activities of oligosaccharides from Periploca species, including this compound:

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other known oligosaccharides:

| Oligosaccharide | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity | Immunomodulatory Activity |

|---|---|---|---|---|

| This compound | High | Moderate | Potential | High |

| Fructooligosaccharides | Moderate | High | Low | Moderate |

| Galacto-oligosaccharides | High | Moderate | Moderate | High |

属性

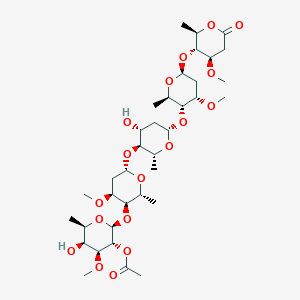

IUPAC Name |

[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6S)-6-[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O18/c1-15-29(40)34(44-10)35(50-20(6)37)36(49-15)54-33-19(5)48-27(14-24(33)43-9)51-30-16(2)46-26(11-21(30)38)52-32-18(4)47-28(13-23(32)42-8)53-31-17(3)45-25(39)12-22(31)41-7/h15-19,21-24,26-36,38,40H,11-14H2,1-10H3/t15-,16-,17-,18-,19-,21-,22-,23+,24+,26+,27+,28+,29+,30-,31-,32-,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUKBOHZSAVHEV-UQWSCNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。